KDM4泛抑制谱系 vs LSD1抑制剂的靶点特异性差异
Zavondemstat是KDM4泛抑制剂,与LSD1/KDM1A抑制剂在靶点机制上存在根本差异。临床阶段的LSD1抑制剂如GSK2879552、TAK-418、ORY-1001靶向FAD依赖性KDM1A,而Zavondemstat靶向2-OG依赖性KDM4家族 [1]。在同一IUPHAR/BPS Guide to Pharmacology数据库中,临床候选LSD1抑制剂的活性数据如下:CC-90011 (pIC₅₀ = 9.5,约0.32 nM),TAK-418 (pIC₅₀ = 8.5,约3.2 nM),GSK-LSD1 (pIC₅₀ = 7.8,约16 nM),ORY-1001 (pIC₅₀ = 7.7,约20 nM) [2]。Zavondemstat对KDM4C的pIC₅₀为7 (100 nM),对KDM6B的pIC₅₀为6 (1000 nM) [3]。
| Evidence Dimension | 靶点机制与酶家族 |
|---|---|
| Target Compound Data | Zavondemstat: KDM4A-D泛抑制剂,KDM4C pIC₅₀ = 7 (100 nM),KDM6B pIC₅₀ = 6 (1000 nM) |
| Comparator Or Baseline | LSD1抑制剂类:GSK2879552 (pIC₅₀ = 6.4),TAK-418 (pIC₅₀ = 8.5),ORY-1001 (pIC₅₀ = 7.7),CC-90011 (pIC₅₀ = 9.5) |
| Quantified Difference | 靶向完全不同的酶家族(2-OG依赖性KDM4 vs FAD依赖性KDM1A),机制不可互换 |
| Conditions | IUPHAR/BPS Guide to Pharmacology数据库收录的生物化学活性数据 |
Why This Matters
在采购决策中,靶点机制差异决定了化合物不可用于LSD1相关研究项目,避免因误购导致的实验失败和资源浪费。
- [1] Zhang C, et al. Recent advances of LSD1/KDM1A inhibitors for disease therapy. Bioorg Chem. 2023;134:106443. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. LSD1 (KDM1A) ligand pharmacology search results (HGNC ID: 29079). View Source
- [3] IUPHAR/BPS Guide to Pharmacology. Zavondemstat ligand activity data (Ligand ID: 12807). Data from WO2015200709A1. View Source
